molecular formula C40H73NNaO10P B8266910 Phosphatidylserine(soy)(RG)

Phosphatidylserine(soy)(RG)

Cat. No.: B8266910
M. Wt: 782.0 g/mol
InChI Key: WPLLCKLCLMRAPV-WHVRKWPVSA-M
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Description

Significance of Phosphatidylserine (B164497) within Biological Systems

Phosphatidylserine is an essential phospholipid that plays a vital role in the structural integrity and functionality of cell membranes. creative-proteomics.com It is a major anionic phospholipid, constituting about 13-15% of the phospholipids (B1166683) in the human cerebral cortex. nih.gov A defining characteristic of PS is its asymmetric distribution within the plasma membrane of healthy cells, where it is predominantly located in the inner leaflet, facing the cytoplasm. creative-proteomics.comfrontiersin.org This asymmetry is crucial for a multitude of cellular processes.

One of the most extensively studied functions of PS is its role as a key signal in apoptosis, or programmed cell death. During apoptosis, the asymmetric distribution of PS is disrupted, and it is translocated to the outer leaflet of the cell membrane. frontiersin.orgnih.gov This externalized PS acts as an "eat-me" signal, recognized by phagocytes, which then engulf and clear the apoptotic cell, preventing inflammation. nih.govfrontiersin.org This process is highly conserved across various species. frontiersin.org

Beyond its role in apoptosis, PS is integral to various signaling pathways. It serves as a docking site for several proteins, including Akt, protein kinase C (PKC), and Raf-1, which are involved in neuronal survival, neurite growth, and synaptogenesis. nih.gov The interaction of these proteins with PS on the inner membrane leaflet is necessary for their activation. nih.gov Furthermore, PS is involved in blood coagulation, where its exposure on the surface of activated platelets provides a catalytic surface for the assembly of clotting factor complexes. frontiersin.org The structural contributions of PS to the cell membrane include maintaining membrane fluidity and forming lipid rafts, which are specialized microdomains that organize and segregate membrane proteins for efficient signaling. creative-proteomics.com

Rationale for Research Focus on Soy-Derived Phosphatidylserine

Historically, much of the early clinical research on phosphatidylserine utilized a form derived from bovine cortex (BC-PS). biomind.co.il However, concerns over the potential transmission of bovine spongiform encephalopathy (BSE), or "mad cow disease," led to a shift away from animal-derived sources. biomind.co.ilnih.gov This created a need for a safe and viable alternative, which was found in soy lecithin (B1663433).

Soy-derived phosphatidylserine (Soy-PS) is produced through an enzymatic reaction where the head group of phosphatidylcholine from soy lecithin is exchanged with L-serine. nih.govmdpi.com This process, known as transphosphatidylation, allows for the large-scale and cost-effective production of PS. mdpi.comresearchgate.net The development of Soy-PS has been pivotal in continuing the investigation of this compound's properties without the risks associated with bovine-derived products. nih.gov While the fatty acid composition of Soy-PS differs from that of BC-PS, studies in animal models have suggested that their effects on cognitive function are comparable. nih.gov The availability of a safe, vegetarian, and economically feasible source has been a primary driver for the extensive research focus on soy-derived phosphatidylserine. nih.govwalshmedicalmedia.com

Methodological Considerations in Phosphatidylserine Research

The study of phosphatidylserine, particularly from soy, involves a range of sophisticated analytical and experimental techniques. A crucial first step in many research endeavors is the extraction and purification of PS from its source material. Lipid extraction methods, such as the Bligh and Dyer or Folch methods, are commonly employed to separate lipids, including PS, from other cellular components. creative-proteomics.comnih.gov Following extraction, techniques like thin-layer chromatography (TLC) and liquid chromatography (LC) can be used to isolate PS from other lipid classes. creative-proteomics.com

For the detailed analysis and quantification of PS, mass spectrometry (MS) is a powerful tool. nih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) allow for the identification and quantification of different molecular species of PS based on their mass-to-charge ratio and fragmentation patterns. creative-proteomics.comresearchgate.net High-performance liquid chromatography (HPLC) coupled with various detectors, such as evaporative light scattering detectors or fluorescence detectors, is also widely used for the separation and quantification of PS in complex mixtures. researchgate.netnih.gov

In functional studies, particularly those investigating the role of PS in apoptosis, the use of annexin (B1180172) V is a common method. Annexin V is a protein that specifically and strongly binds to PS, and when labeled with a fluorescent tag, it can be used to detect the exposure of PS on the outer surface of apoptotic cells via flow cytometry or fluorescence microscopy. nih.gov For investigating the enzymatic synthesis of Soy-PS, researchers often employ methods to monitor the conversion of phosphatidylcholine to PS, tracking the activity of the phospholipase D enzyme that catalyzes the reaction. mdpi.comresearchgate.net The optimization of this enzymatic process is a key area of research to improve the yield and efficiency of Soy-PS production. mdpi.com

Table 1: Key Research Findings on Soy-Derived Phosphatidylserine This table is interactive. You can sort and filter the data by clicking on the column headers.

Research Focus Key Findings Primary Methodologies Used
Cognitive Function Supplementation with Soy-PS has been shown in some studies to improve memory functions, particularly delayed verbal recall, in elderly individuals with memory complaints. biomind.co.ilnih.gov Double-blind, randomized controlled trials; Neuropsychological tests (e.g., RBMT, HDS-R). biomind.co.ilnih.gov
Bioavailability Orally administered Soy-PS is absorbed, leading to elevated serum levels. walshmedicalmedia.com Kinetic studies in human volunteers, measuring serum phospholipid levels. walshmedicalmedia.com
Production Soy-PS can be efficiently synthesized from soy lecithin using phospholipase D-mediated transphosphatidylation. mdpi.comresearchgate.net Enzymatic reaction optimization, High-Performance Liquid Chromatography (HPLC) for product analysis. mdpi.com
Safety Studies have found Soy-PS to be well-tolerated in elderly individuals. researchgate.net Safety assessments in clinical trials, including monitoring of biochemical and hematological parameters. researchgate.net
Neuroprotection In animal models, Soy-PS has demonstrated neuroprotective effects against toxin-induced memory deficits. mdpi.com Animal models (e.g., TMT-induced memory impairment in rats), behavioral tests (e.g., Morris water maze), immunohistochemistry. mdpi.com

Properties

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H74NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,36-37H,3-10,12,14-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b13-11-,18-17-;/t36-,37+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLLCKLCLMRAPV-WHVRKWPVSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H73NNaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolism of Phosphatidylserine Soy Derived

Endogenous Phosphatidylserine (B164497) Synthesis Pathways

The de novo synthesis of PS in mammalian cells is predominantly carried out in the endoplasmic reticulum (ER) by two enzymes: Phosphatidylserine Synthase 1 (PSS1) and Phosphatidylserine Synthase 2 (PSS2). nih.govembopress.org These enzymes catalyze a calcium-dependent base-exchange reaction, where the head group of a pre-existing phospholipid is replaced by L-serine. nih.govnih.gov

Phosphatidylserine Synthase 2 (PSS2), which shares approximately 32-38% amino acid identity with PSS1, catalyzes a similar base-exchange reaction but exhibits different substrate specificity. nih.govnih.gov PSS2 specifically uses phosphatidylethanolamine (B1630911) (PE) as its primary substrate, exchanging the ethanolamine (B43304) head group for L-serine to produce PS. nih.govnih.govnih.gov PSS2 is expressed in a tissue-specific manner, with high levels found in the brain, testis, brown fat, and neurons. nih.govnih.gov Research has indicated that PSS2 has a significant preference for PE substrates containing docosahexaenoic acid (DHA) at the sn-2 position, suggesting a specialized role for PSS2 in enriching DHA-containing PS in tissues like the brain where DHA is abundant. nih.govgenecards.org

Table 1: Comparison of Phosphatidylserine Synthase Enzymes
FeaturePhosphatidylserine Synthase 1 (PSS1)Phosphatidylserine Synthase 2 (PSS2)
Primary SubstratePhosphatidylcholine (PC) nih.govnih.govPhosphatidylethanolamine (PE) nih.govnih.gov
Catalytic ReactionExchanges choline (B1196258) head group of PC for L-serine researchgate.netExchanges ethanolamine head group of PE for L-serine nih.gov
Tissue ExpressionUbiquitous nih.govTissue-specific (high in brain, testis, neurons) nih.govnih.gov
RegulationFeedback inhibition by PS creative-proteomics.comnih.govSubstrate availability
Specialized RoleConsidered rate-limiting for general PS synthesis nih.govSynthesis of specialized PS, such as DHA-containing PS nih.gov

The synthesis of phosphatidylserine is spatially organized within the cell. Both PSS1 and PSS2 are integral membrane proteins located in the endoplasmic reticulum (ER). creative-proteomics.comembopress.org More specifically, their activity is highly enriched in a specialized subdomain of the ER known as the mitochondria-associated membrane (MAM). nih.govresearchgate.netuu.nl The MAM serves as a critical interface or membrane contact site (MCS) between the ER and the outer mitochondrial membrane. researchgate.netnih.gov

This strategic localization is not coincidental; it facilitates the efficient transfer of newly synthesized PS from its production site in the ER to the mitochondria. nih.govuu.nlh1.co This inter-organelle transport is essential because a major pathway for PS catabolism occurs within the mitochondria. nih.gov Studies have shown that producing PS at these ER-mitochondria contact sites enhances its transport to the mitochondria, highlighting this localization as a mechanism for channeling lipids to specific cellular compartments. nih.govh1.co Recent findings also indicate that PS is enriched in the inner nuclear membrane and the nuclear reticulum, although it is synthesized in the ER. embopress.org

Phosphatidylserine Catabolism and Interconversion

Once synthesized, phosphatidylserine can be broken down or converted into other phospholipids (B1166683), a process crucial for maintaining the lipid composition of cellular membranes. These catabolic and interconversion pathways are as vital as the synthesis pathways for cellular homeostasis.

The primary catabolic fate of phosphatidylserine is its conversion to phosphatidylethanolamine (PE). This reaction is catalyzed by the enzyme Phosphatidylserine Decarboxylase (PSD). nih.govresearchgate.net The process involves the decarboxylation of the serine head group of PS, which removes a carboxyl group as carbon dioxide and leaves an ethanolamine head group, thus forming PE. creative-proteomics.comyoutube.com

In mammalian cells, this critical conversion step is spatially separated from PS synthesis. PSD is primarily located on the inner mitochondrial membrane. uu.nlresearchgate.netnih.gov Therefore, PS synthesized in the MAM must first be transported into the mitochondria to be accessed by PSD. uu.nlfrontiersin.org This pathway is a major source of mitochondrial PE and is essential for maintaining the lipid balance within this organelle. researchgate.netfrontiersin.org In yeast, two forms of the enzyme exist: PSD1 in the mitochondria and PSD2 in the endosomes/Golgi. nih.govnih.gov

Phosphatidylserine can also serve as a precursor for the generation of bioactive signaling molecules, most notably lysophosphatidylserine (B10771985) (lyso-PS). nih.gov Lyso-PS is a lysophospholipid, meaning it is a derivative of PS that has had one of its two fatty acid chains removed. nih.gov

This conversion is carried out by phospholipases, specifically Phospholipase A1 (PLA1) or Phospholipase A2 (PLA2), which hydrolytically cleave the fatty acid ester bond at either the sn-1 or sn-2 position of the glycerol (B35011) backbone, respectively. nih.gov The resulting lyso-PS molecule is an important lipid mediator that can regulate numerous biological processes, including immune responses and inflammation. nih.govresearchgate.netcreative-proteomics.com It exerts its effects by acting on specific G protein-coupled receptors. researchgate.netcreative-proteomics.com The generation of lyso-PS demonstrates that the metabolism of phosphatidylserine extends beyond simple structural roles, contributing to complex cellular signaling networks.

Table 2: Key Enzymes in Phosphatidylserine Catabolism and Interconversion
EnzymeFunctionSubstrateProduct(s)Primary Cellular Location
Phosphatidylserine Decarboxylase (PSD)Decarboxylates the serine head group nih.govresearchgate.netPhosphatidylserine (PS)Phosphatidylethanolamine (PE) + CO₂ youtube.comInner Mitochondrial Membrane researchgate.netnih.gov
Phospholipase A1/A2 (PLA1/2)Hydrolyzes a fatty acid from the glycerol backbone nih.govPhosphatidylserine (PS)Lysophosphatidylserine (lyso-PS) + Fatty AcidVarious cellular compartments

Intracellular Transport and Asymmetry Regulation of Phosphatidylserine

The distinct distribution of phosphatidylserine (PS) within the cell and across the leaflets of the plasma membrane is not a random occurrence but a tightly regulated process essential for cellular health and signaling. nih.govresearchgate.net This asymmetry, characterized by the concentration of PS on the inner (cytoplasmic) leaflet of the plasma membrane, is established and maintained by a coordinated effort of specialized protein transporters. nih.govcolorado.edunih.gov The movement and regulation of PS are crucial for various cellular functions, including apoptosis and blood coagulation. nih.govcancer.gov

Role of Aminophospholipid Translocases (Flippases)

Aminophospholipid translocases, commonly known as flippases, are a key family of proteins responsible for establishing and maintaining the asymmetric distribution of phosphatidylserine. nih.govnih.gov These enzymes belong to the P4-ATPase family and actively transport aminophospholipids, primarily PS and phosphatidylethanolamine (PE), from the outer (exoplasmic) leaflet to the inner (cytoplasmic) leaflet of the cell membrane. nih.govoup.com

This translocation process is energy-dependent, relying on the hydrolysis of ATP to fuel the movement of PS against its concentration gradient. colorado.edu By continuously moving PS inward, flippases ensure that its concentration remains high in the cytoplasmic leaflet, which is crucial for the proper functioning of numerous membrane-bound enzymes and signaling proteins. colorado.edunus.edu.sg The activity of flippases is vital; their inactivation is a key step in the controlled exposure of PS on the cell surface during processes like apoptosis. researchgate.net

Role of Floppases and Scramblases in Phospholipid Translocation

While flippases move PS inward, two other types of transporters, floppases and scramblases, also play critical roles in the dynamics of phospholipid distribution.

Scramblases: Unlike the unidirectional and energy-dependent flippases and floppases, scramblases are ATP-independent and facilitate the bidirectional, non-specific movement of phospholipids across the membrane leaflets. nih.govduke.edu Under normal physiological conditions, scramblases are inactive. However, they can be activated by specific signals, such as an increase in intracellular calcium concentration or caspase activation during apoptosis. researchgate.netduke.edu Upon activation, scramblases rapidly randomize the distribution of phospholipids, leading to the exposure of PS on the outer leaflet of the plasma membrane. nih.gov This externalized PS acts as a critical signal, for instance, an "eat me" signal for phagocytes to clear apoptotic cells. cancer.gov

Transporter TypeFunctionEnergy DependenceSpecificityPrimary Role for PS
Flippases (P4-ATPases)Translocates PS and PE from the exoplasmic to the cytoplasmic leaflet.ATP-dependentSpecific for aminophospholipids (PS, PE)Maintains PS concentration on the inner leaflet.
Floppases (ABC Transporters)Translocates phospholipids from the cytoplasmic to the exoplasmic leaflet.ATP-dependentPrimarily PC and sphingomyelinContributes to overall lipid balance.
ScramblasesFacilitates bidirectional, non-specific phospholipid movement.ATP-independent (Ca²⁺ or caspase-activated)Non-specificExposes PS on the outer leaflet during specific cellular events.

Maintenance of Phosphatidylserine Asymmetry in Biological Membranes

The maintenance of PS asymmetry is a dynamic equilibrium achieved by the opposing actions of flippases and floppases, with scramblases held in an inactive state. pnas.org Cells invest a significant amount of energy, in the form of ATP, to power the flippases that constantly shuttle PS to the inner leaflet, counteracting the slow outward "leak" and the action of floppases. colorado.edu

This strict sequestration of PS to the cytoplasmic side is fundamental for several reasons:

Charge Distribution: The negatively charged headgroup of PS contributes to the net negative charge of the inner leaflet, influencing the localization and function of various signaling proteins. nus.edu.sg

Signaling Platforms: The inner leaflet PS serves as a docking site for key signaling proteins, including protein kinase C and Akt, thereby playing a direct role in cellular signaling pathways. nih.gov

Cellular Integrity: The absence of PS on the outer surface of healthy cells is a crucial signal of cell viability. Its appearance is a potent signal for the cell's removal. cancer.govpnas.org

Disruption of this carefully maintained asymmetry, typically through the activation of scramblases and inactivation of flippases, is a controlled event that initiates critical physiological processes such as blood clotting and the clearance of apoptotic cells. nih.govpnas.org

Molecular Mechanisms and Cellular Functions of Phosphatidylserine Soy Derived

Phosphatidylserine (B164497) as a Fundamental Component of Cell Membranes

As an integral component of cellular membranes, phosphatidylserine plays a vital role in maintaining their structural integrity and fluidity. creative-proteomics.com In eukaryotic cells, PS constitutes about 3–10% of the total cellular lipids and is the most abundant anionic phospholipid. nih.govannualreviews.org

Contribution to Membrane Structure, Fluidity, and Dynamics

The presence of PS can influence the phase transition of the lipid bilayer, promoting a more fluid, liquid-crystalline state at physiological temperatures. enzymecode.com This fluidity is critical for the dynamic nature of the cell membrane, allowing for the lateral movement of proteins and lipids within the membrane, which is essential for various cellular processes, including signal transduction and vesicular transport. creative-proteomics.com The interaction of PS with other membrane components, such as cholesterol and other phospholipids (B1166683), further modulates membrane fluidity. nih.gov

Interactive Data Table: Factors Influenced by Phosphatidylserine in Cell Membranes

FeatureInfluence of PhosphatidylserineKey Function
Membrane Fluidity Modulates the viscosity of the lipid bilayer. enzymecode.comAffects protein mobility and membrane fusion. enzymecode.com
Structural Integrity Contributes to the formation of lipid rafts and microdomains. creative-proteomics.comOrganizes and segregates membrane proteins for signaling. creative-proteomics.com
Asymmetric Distribution Primarily located in the inner leaflet of the plasma membrane. nih.govmetwarebio.comCritical for apoptosis signaling and membrane trafficking. metwarebio.com

Influence on Membrane Curvature and Remodeling Processes

Phosphatidylserine plays a significant role in inducing membrane curvature, a process vital for vesicle formation, budding, and fusion. nih.govsemanticscholar.org The unique shape of the PS molecule, with its relatively small head group and the potential for unsaturated fatty acid chains, can induce negative curvature in the membrane bilayer. enzymecode.com Furthermore, the translocation or "flipping" of PS to the cytosolic leaflet by enzymes called flippases can increase membrane curvature. nih.govsemanticscholar.org This bending of the membrane is a critical step in the formation of transport vesicles from organelles like the trans-Golgi network and early endosomes. nih.govsemanticscholar.org

Studies have shown that the presence of PS can enhance membrane curvature, which is sensed by specific protein motifs, such as the ALPS motif, leading to the recruitment of proteins involved in vesicular transport. nih.gov This process highlights the direct link between the lipid composition of a membrane and its ability to undergo dynamic remodeling. The electrostatic interactions of the negatively charged PS headgroup also contribute to its effects on membrane curvature. nih.gov

Role in Intracellular Signaling Pathways

Beyond its structural role, phosphatidylserine is a key player in various intracellular signaling cascades. Its localization to the inner leaflet of the plasma membrane provides a platform for the recruitment and activation of numerous signaling proteins. wikipedia.orgnih.gov

Phosphatidylserine as a Protein Docking Site

The negatively charged head group of phosphatidylserine serves as an electrostatic docking site for a variety of proteins. annualreviews.orgnih.gov Many signaling proteins contain specific domains, such as C2 domains or pleckstrin homology (PH) domains, that bind to PS. annualreviews.orgenzymecode.com This interaction is often regulated by calcium ions, which can form a bridge between the negatively charged PS and the protein. nih.gov The recruitment of these proteins to the membrane is a critical step in initiating downstream signaling events. enzymecode.com For instance, proteins involved in signal transduction, such as certain kinases, are localized to their sites of action at the membrane through their interaction with PS. enzymecode.com

Activation of Protein Kinase C (PKC) Isoforms

Phosphatidylserine is a crucial cofactor for the activation of Protein Kinase C (PKC), a family of enzymes that play a central role in numerous cellular processes, including cell growth, differentiation, and apoptosis. nih.govnih.gov The activation of many PKC isoforms requires their translocation from the cytosol to the cell membrane. ucsd.edu This translocation is facilitated by the binding of their C1 domain to diacylglycerol (DAG) and their C2 domain to phosphatidylserine in a calcium-dependent manner. nih.gov

The interaction with PS is highly specific and cooperative, meaning that the affinity of PKC for PS increases as more PS molecules bind to the enzyme. nih.gov This cooperative binding ensures a sharp, switch-like activation of PKC in response to upstream signals. nih.gov The activation of PKC by PS is not solely dependent on the presence of the lipid but also on the physical properties of the membrane, such as the spacing of the head groups. bohrium.com

Modulation of Phosphoinositide-3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Cascade

The Phosphoinositide-3-Kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. frontiersin.org Recent research has revealed that phosphatidylserine is an essential modulator of this pathway. researchgate.net While the activation of AKT requires its binding to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a product of PI3K activity, studies have shown that membrane PS is also necessary for full AKT activation. researchgate.net

PS appears to facilitate the binding of AKT to PIP3 and participates in the conformational changes required for its phosphorylation and subsequent activation. researchgate.net The level of PS in the plasma membrane directly correlates with the extent of AKT activation and downstream signaling, which is crucial for promoting neuronal survival and growth. nih.govresearchgate.net This highlights the multifaceted role of PS in not only providing a structural scaffold but also actively participating in the regulation of key signaling cascades that govern fundamental cellular processes.

Interactive Data Table: Signaling Pathways Modulated by Phosphatidylserine

Signaling PathwayRole of PhosphatidylserineDownstream Effects
Protein Kinase C (PKC) Acts as a cofactor for activation. nih.govnih.govRegulation of cell growth, differentiation, and apoptosis. nih.gov
PI3K/AKT Essential for full activation of AKT. researchgate.netPromotion of cell survival, proliferation, and metabolism. frontiersin.org

Interaction with Raf-1 Signaling Pathway

Phosphatidylserine (PS), a crucial acidic phospholipid, plays a significant role as a component of protein docking sites within the inner leaflet of the plasma membrane, which is essential for the activation of key signaling pathways. wikipedia.org Among these is the Raf-1 signaling cascade, a critical pathway in the regulation of cell proliferation and differentiation. wikipedia.orgmdpi.com The activation of the Raf-1 kinase occurs at the plasma membrane and is a multi-step process. nih.gov

Research has demonstrated that the proto-oncogene product Raf-1 is a serine/threonine kinase that functions downstream of the Ras protein. mdpi.comyoutube.com For Raf-1 to be activated, it must be recruited from the cytosol to the plasma membrane, a process facilitated by its interaction with Ras. mdpi.comnih.gov It is at the membrane that the interaction with specific lipids, notably phosphatidylserine, becomes critical.

Studies have revealed that Raf-1 kinase possesses distinct binding domains for different phospholipids. Specifically, the cysteine-rich amino-terminal domain of Raf-1 interacts selectively with phosphatidylserine. nih.govresearchgate.net This interaction is a key step in the activation process. Further investigation has shown that incubating Raf-1 with phosphatidylserine can lead to an increase in its kinase activity. nih.gov This suggests that PS is not merely an anchor but an active participant in the conformational changes required for Raf-1 activation. The binding of Raf-1 to PS at the membrane is thought to facilitate the displacement of inhibitory proteins, such as those from the 14-3-3 family, which in turn promotes Raf-1's kinase activity. nih.gov

Influence on Other Key Kinases and Signaling Proteins

Beyond its interaction with the Raf-1 pathway, phosphatidylserine serves as a pivotal docking site for the recruitment and activation of a variety of other essential kinases and signaling proteins. nih.gov Its presence and concentration in the cytoplasmic leaflet of the plasma membrane have a significant impact on multiple signaling cascades that govern neuronal survival, growth, and synaptogenesis. wikipedia.org

Prominent among the kinases influenced by PS is Protein Kinase C (PKC). Members of the PKC family are known to bind to PS through their C2 domains, a process that is often calcium-dependent. nih.gov This interaction is crucial for the activation of PKC, which is a key regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis. drugbank.com

The PI3K/Akt signaling pathway, which is central to cell survival and proliferation, is also modulated by phosphatidylserine. wikipedia.orgnih.gov Akt (also known as Protein Kinase B) is recruited to the plasma membrane where it can be activated. PS contributes to the membrane environment that facilitates the proper localization and subsequent phosphorylation of Akt by its upstream kinases. wikipedia.org Additionally, other proteins with negative-charge-sensing domains, such as the kinase Src and the small GTPase K-Ras, can bind to PS in a charge-based manner, leading to their activation and the initiation of downstream signaling events. nih.gov

Involvement in Apoptosis and Programmed Cell Death Mechanisms

Phosphatidylserine plays a universally recognized and critical role in the process of apoptosis, or programmed cell death. In healthy, viable cells, PS is strictly sequestered to the inner, cytoplasmic-facing leaflet of the plasma membrane. frontiersin.orgpnas.org This asymmetric distribution is actively maintained by enzymes called flippases. pnas.org During the early stages of apoptosis, this asymmetry is lost.

Phosphatidylserine Externalization as an "Eat Me" Signal

A hallmark of apoptosis is the rapid translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. nih.gov This externalization of PS is driven by the activation of enzymes known as scramblases and the concurrent inactivation of flippases. frontiersin.org The exposed PS on the cell surface acts as a potent and evolutionarily conserved "eat me" signal. frontiersin.orgplos.org This signal is recognized by phagocytic cells, such as macrophages and dendritic cells, flagging the apoptotic cell for engulfment and clearance. pnas.orgnih.gov

The efficient removal of apoptotic cells is vital for tissue homeostasis, preventing the release of potentially damaging intracellular contents and subsequent inflammation. nih.govnih.gov The identification of PS as a primary "eat me" signal is supported by findings that masking the exposed PS on apoptotic cells inhibits their engulfment by phagocytes. pnas.org While PS is the most well-characterized "eat me" signal, other molecules on the apoptotic cell surface can also contribute to this process. nih.govnih.gov

Receptor-Mediated Recognition of Apoptotic Cells by Phagocytes

The recognition and clearance of apoptotic cells are mediated by a sophisticated system of receptors on the surface of phagocytes that can detect the externalized phosphatidylserine. This recognition can occur through either direct binding to PS or indirectly via bridging molecules that link PS to a phagocytic receptor. nih.gov

Phagocytes express a variety of cell surface receptors that directly bind to the exposed phosphatidylserine on apoptotic cells. These include:

TIM-4 (T-cell immunoglobulin and mucin domain-containing protein 4): TIM-4 is a PS receptor expressed on macrophages and dendritic cells that directly binds to PS to mediate the tethering and engulfment of apoptotic cells. nih.govnih.gov Interestingly, the cytoplasmic tail of TIM-4 appears to be dispensable for this function, suggesting it acts primarily as a tethering receptor. nih.gov

BAI1 (Brain-specific angiogenesis inhibitor 1): BAI1 is another receptor that directly recognizes PS and is involved in apoptotic cell clearance. nih.govnih.gov Its function is linked to the ELMO1/Dock180/Rac signaling module, which orchestrates the cytoskeletal rearrangements necessary for engulfment. nih.gov In microglia, BAI1 has been shown to be crucial for the formation of phagosomes around dying neurons. researchgate.net

RAGE (Receptor for Advanced Glycation Endproducts): While known for its role in inflammation, RAGE has also been identified as a PS receptor on macrophages, contributing to the clearance of apoptotic cells in the lung. nih.gov

TREM2 (Triggering Receptor Expressed on Myeloid cells 2): TREM2 is a receptor expressed on microglia and other myeloid cells that can recognize lipids, including those on the surface of apoptotic cells, facilitating their phagocytosis. nih.gov Mutations in TREM2 have been linked to neurodegenerative diseases, highlighting the importance of proper apoptotic cell clearance in the central nervous system. researchgate.net

In addition to direct binding, phagocytes can recognize externalized PS through soluble bridging molecules. These proteins have a domain that binds to PS on the apoptotic cell and another domain that binds to a specific receptor on the phagocyte. nih.gov

Gas6 (Growth arrest-specific 6) and ProS1 (Protein S): These are vitamin K-dependent proteins that contain a gamma-carboxyglutamic acid (Gla) domain, which binds with high affinity to PS in a calcium-dependent manner. nih.govnih.gov The other end of Gas6 and ProS1 binds to the TAM family of receptor tyrosine kinases (Tyro3, Axl, MerTK) on phagocytes, triggering a signaling cascade that promotes engulfment. nih.govresearchgate.net Gas6 has been found to be more highly expressed than ProS1 in certain tissues like the retina. researchgate.net

MFG-E8 (Milk Fat Globule-EGF Factor 8): This secreted glycoprotein (B1211001) also binds to PS on apoptotic cells and simultaneously interacts with αvβ3 and αvβ5 integrin receptors on phagocytes. nih.govnih.gov This interaction facilitates the tethering and subsequent engulfment of the dying cell.

Role in the Clearance of Apoptotic Cells

Phosphatidylserine (PS) plays a crucial and evolutionarily conserved role in the systematic removal of apoptotic cells, a process known as efferocytosis. nih.govnih.gov In healthy, viable cells, PS is strictly segregated to the inner leaflet of the plasma membrane, contributing to the membrane's asymmetry. nih.govfrontiersin.org This distribution is actively maintained by ATP-dependent enzymes called flippases. nih.gov However, during the early stages of apoptosis, this asymmetry is intentionally disrupted.

The initiation of the apoptotic cascade activates specific enzymes, primarily caspases-3 and -7. nih.govnih.gov These caspases orchestrate the externalization of PS through a dual mechanism: they cleave and inactivate the flippases responsible for returning PS to the inner leaflet, and simultaneously, they cleave and activate a protein known as Xkr8, which functions as a scramblase. nih.govfrontiersin.orgnih.govnih.gov The activated scramblase randomizes the distribution of phospholipids, leading to the rapid appearance of PS on the cell's outer surface. nih.govfrontiersin.org

This exposed phosphatidylserine acts as a potent "eat-me" signal, flagging the apoptotic cell for recognition and engulfment by phagocytic cells such as macrophages. frontiersin.orgfrontiersin.orgjst.go.jp The clearance is mediated by a variety of receptors on the phagocyte surface that recognize the externalized PS. This recognition can occur through two primary pathways:

Direct Recognition: Phagocytic receptors bind directly to PS. Receptors involved in this direct interaction include T-cell immunoglobulin and mucin domain (TIM) proteins like TIM-1 and TIM-4, Stabilin-2, and Brain-specific angiogenesis inhibitor 1 (BAI1). nih.govfrontiersin.org

Indirect Recognition: Soluble bridging molecules bind to PS on the apoptotic cell and are then recognized by phagocytic receptors. jst.go.jp Notable examples of these bridging proteins include Growth arrest-specific 6 (Gas6) and Protein S, which are recognized by the Mer tyrosine kinase (MERTK) receptor complex on phagocytes. jst.go.jp

Upon binding to PS, these receptors initiate intracellular signaling cascades within the phagocyte. jst.go.jp A key downstream effector is the small GTPase Rac1, which is activated to promote cytoskeletal rearrangement and the formation of a phagocytic cup that envelops and internalizes the apoptotic cell. jst.go.jpresearchgate.net This entire process is highly efficient and immunologically silent, preventing the release of intracellular contents from the dying cell that could otherwise trigger inflammation and damage to surrounding tissues. frontiersin.orgjst.go.jp The failure of this PS-mediated clearance mechanism is associated with the accumulation of dead cells and can contribute to autoimmune diseases. nih.govnih.gov

Table 1: Key Molecules in PS-Mediated Apoptotic Cell Clearance

Molecule Category Specific Molecule Function in Efferocytosis
"Eat-me" Signal Phosphatidylserine (PS) Exposed on the apoptotic cell surface to attract phagocytes. frontiersin.orgfrontiersin.orgjst.go.jp
Enzymes Caspase-3, Caspase-7 Activate scramblases and inactivate flippases during apoptosis. nih.govnih.gov
Xkr8 (Scramblase) Randomizes phospholipid distribution, leading to PS exposure. nih.govnih.gov
Flippases Inactivated during apoptosis to prevent PS return to the inner leaflet. frontiersin.orgnih.gov
Direct Receptors TIM-1, TIM-4 Bind directly to exposed PS on apoptotic cells. nih.govfrontiersin.org
Stabilin-2, BAI1 Mediate direct recognition and binding of PS. nih.govfrontiersin.org
Bridging Molecules Gas6, Protein S Bind to PS and bridge the apoptotic cell to phagocyte receptors. jst.go.jp
Indirect Receptors MERTK Recognizes PS-bound bridging molecules like Gas6 and Protein S. jst.go.jp
Signaling Molecule Rac1 Promotes cytoskeletal rearrangement for engulfment. jst.go.jpresearchgate.net

Contributions to Neurophysiological Processes

Phosphatidylserine is the most abundant negatively charged phospholipid in the brain, where it is a critical component of neuronal membranes. Its unique biochemical properties enable it to influence a wide array of neurophysiological activities, fundamentally contributing to the maintenance of neuronal function and synaptic communication.

Modulation of Neurotransmission and Synaptic Function

Phosphatidylserine's strategic location within the neuronal membrane allows it to directly and indirectly modulate the machinery of neurotransmission. It influences the structural integrity of synapses and the function of membrane-associated proteins that are essential for synaptic communication.

The release of neurotransmitters is a tightly regulated process that begins with the docking of synaptic vesicles, filled with neurotransmitters, at the presynaptic terminal membrane. This is followed by the fusion of the vesicle with the membrane to release its contents into the synaptic cleft. Phosphatidylserine is a key player in this sequence.

PS present in the synaptic vesicle membrane is thought to interact with specific proteins of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. The interaction between PS and proteins like synaptotagmin (B1177969), a calcium sensor, is crucial. Calcium influx into the presynaptic terminal triggers synaptotagmin to bind to PS and other phospholipids, a conformational change that is believed to catalyze the rapid fusion of the vesicle with the plasma membrane, ensuring efficient and synchronized neurotransmitter release. The negative charge of PS facilitates the membrane curvature required for the fusion process to occur.

Beyond its role in the physical fusion of vesicles, phosphatidylserine influences the activity of key proteins that regulate the entire neurotransmitter lifecycle. It has been shown to modulate the activity of presynaptic potassium (K+) channels. By influencing these channels, PS can affect the duration of the action potential arriving at the nerve terminal, thereby controlling the amount of calcium that enters and, consequently, the quantity of neurotransmitter released.

Furthermore, PS is involved in the function of neurotransmitter transporters, which are responsible for the re-uptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This re-uptake process is vital for terminating the synaptic signal and recycling neurotransmitters. The lipid environment provided by PS is essential for the optimal conformational state and activity of these transporter proteins.

On the postsynaptic side, phosphatidylserine is integral to the function of glutamate (B1630785) receptors, which are critical for excitatory neurotransmission and synaptic plasticity. The two main types of ionotropic glutamate receptors are the NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.

The lipid microenvironment of the postsynaptic density, rich in PS, influences the clustering and stabilization of these receptors at the synapse. PS can directly interact with the transmembrane domains of NMDA and AMPA receptors, modulating their channel gating properties and kinetics. For instance, the interaction with PS can affect the receptor's sensitivity to glutamate and its response to membrane depolarization, thereby fine-tuning the postsynaptic response.

Table 2: Phosphatidylserine's Influence on Glutamate Receptor Function

Receptor Type Influence of Phosphatidylserine Functional Consequence
NMDA Receptor Modulates channel gating and ion flow. Affects calcium influx, crucial for synaptic plasticity.
Stabilizes receptor clusters at the synapse. Ensures efficient signal reception.
AMPA Receptor Influences receptor trafficking and localization. Regulates the strength of the synaptic connection.
Affects channel kinetics and desensitization. Fine-tunes the rapid component of excitatory neurotransmission.

Synaptic efficiency, the strength of the connection between two neurons, is not static and can be modified by neuronal activity. Long-Term Potentiation (LTP) is a primary molecular mechanism underlying learning and memory, characterized by a persistent strengthening of synapses.

Phosphatidylserine contributes significantly to LTP through its multifaceted roles. Its involvement in enhancing presynaptic neurotransmitter release and modulating postsynaptic NMDA receptor function is critical for the induction of LTP. The calcium influx through NMDA receptors, which is modulated by PS, is a key triggering event for the signaling cascades that lead to the insertion of more AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse. By ensuring the structural and functional integrity of both presynaptic and postsynaptic components, PS provides an essential foundation for the activity-dependent changes that underpin synaptic plasticity and higher cognitive functions.

Neuronal Survival, Neurite Growth, and Synaptogenesis Promotion

Phosphatidylserine is indispensable for the health and function of neurons, where it constitutes a significant portion of the cell membrane's inner leaflet. molbiolcell.org Its presence and proper distribution are critical for activating several key signaling pathways essential for neuronal longevity, structural development, and the formation of synaptic connections.

Soy-derived PS contributes to these neurotrophic functions by supporting the activation of crucial intracellular signaling cascades. As a key component of the inner plasma membrane, PS acts as a docking site for signaling proteins. molbiolcell.orgnih.gov This includes pathways such as Akt, protein kinase C (PKC), and Raf-1, which are well-established for their roles in stimulating neuronal survival, promoting the growth of neurites (axons and dendrites), and fostering synaptogenesis—the formation of synapses between neurons. nih.gov

Furthermore, PS works in concert with docosahexaenoic acid (DHA), an omega-3 fatty acid highly enriched in the brain, to protect neurons and enhance their survival. molbiolcell.orgnih.gov This synergy is partly because DHA can promote the synthesis of PS within neuronal membranes, thereby expanding the PS pool and amplifying its beneficial effects on cell signaling and function. molbiolcell.org PS also supports the action of Nerve Growth Factor (NGF), a neurotrophin vital for the growth, maintenance, and survival of neurons, further contributing to healthy neurogenesis. nih.govnih.gov

Research in animal models has provided structural evidence for the effects of PS on synaptic architecture. For instance, studies on aged rats have shown that prolonged treatment with PS helped maintain dendritic spine density at levels comparable to those of young rats, counteracting the age-associated decline in these critical synaptic structures. nih.gov By modulating synaptic vesicle release and interacting with synaptic proteins, PS plays a direct role in the mechanics of neurotransmission and the structural plasticity of synapses. nih.govmolbiolcell.org

Table 1: Role of Phosphatidylserine in Neuronal Function


Neuronal ProcessMechanism of ActionKey Associated Molecules/Pathways
Neuronal SurvivalActivation of pro-survival signaling pathways.Akt, PKC, Raf-1
Neurite GrowthStimulation of signaling cascades that promote the extension of axons and dendrites.Akt, PKC, Raf-1
SynaptogenesisFacilitation of synapse formation and maintenance of dendritic spine density.NGF, Synaptic Proteins
NeurotransmissionModulation of synaptic vesicle release and receptor function.SNARE complex, Synapsin I

Preclinical and Mechanistic Studies of Soy Derived Phosphatidylserine

In Vitro Models for Investigating Phosphatidylserine (B164497) Mechanisms

In vitro, or "test-tube," experiments provide a controlled environment to observe the direct molecular and cellular impacts of soy-PS. These models are crucial for isolating specific interactions and cellular responses.

Cultured cells are a fundamental tool for examining the direct influence of soy-PS on neural cells. Phosphatidylserine is a key structural component of eukaryotic cell membranes, making up about 5–10% of the total cellular lipids. nih.gov In the plasma membrane of mammalian cells, the vast majority of PS is typically located on the inner leaflet of the lipid bilayer. nih.gov This asymmetric distribution is vital for normal cellular function. nih.gov

Studies on cultured cells have demonstrated that PS is involved in activating critical signaling pathways. Proteins such as Akt, Raf-1, and protein kinase C require interaction with PS on the cytoplasmic side of the plasma membrane to become active, which in turn supports neuronal survival and differentiation. nih.gov When cells undergo apoptosis (programmed cell death), this asymmetry is disrupted, and PS becomes exposed on the outer surface of the cell. nih.govnih.gov This externalized PS acts as a crucial "eat me" signal for phagocytic cells like microglia to recognize and clear the dying cells. nih.govscispace.comembopress.org In laboratory settings, this PS exposure is often detected by labeling cells with FITC-conjugated Annexin (B1180172) V. scispace.com Research using the PC12 cell line, a model for neuronal cells, has shown that when microglia (the brain's immune cells) are cultured with apoptotic PC12 cells that expose PS, the microglia's inflammatory response is modulated. scispace.com Specifically, the production of inflammatory molecules like nitric oxide and tumor necrosis factor-α decreases, while levels of the anti-inflammatory prostaglandin (B15479496) E2 and neuroprotective nerve growth factor increase. scispace.com

Liposomes are artificially created vesicles that mimic cell membranes, providing a simplified system to study lipid interactions. encapsula.comjci.org Incorporating soy-PS into these liposomes allows researchers to investigate its specific interactions with proteins and other molecules. encapsula.comnih.gov Because PS is a negatively charged phospholipid, its presence imparts a negative charge to the liposome's surface, which is a key factor in how it interacts with other molecules. encapsula.complos.org

These model systems have been used to demonstrate how PS-containing membranes interact with various proteins. nih.gov For example, cancer cells often have exposed PS on their outer membrane, giving them a net negative charge. mdpi.com Studies using cancer-mimetic liposomes have shown that certain anticancer peptides specifically target and interact with PS. plos.org Furthermore, the fluidity of the liposomal membrane, which can be adjusted by its lipid composition, affects how PS interacts with proteins, demonstrating that the physical properties of the membrane are as important as its chemical composition. acs.org

Advanced optical methods and fluorescent probes are employed to visualize and track the movement and distribution of PS within the membranes of living cells. nih.govpolimi.it These powerful tools provide real-time insights into the dynamic nature of this important phospholipid. polimi.it

Novel fluorescent probes have been developed to specifically monitor PS. nih.gov For instance, genetically encoded biosensors, such as one derived from the C2 domain of the lactadherin protein, can be used to label exposed PS in various research models, including cell cultures and brain tissues. researchgate.netnih.gov Techniques like fluorescence correlation spectroscopy and single-particle tracking have revealed that a significant portion of PS in the plasma membrane has limited mobility, partly due to confinement by the cortical actin cytoskeleton. nih.gov Other probes, such as P-IID, offer a "turn-on" fluorescence response when they bind to PS, providing a clear signal for detecting apoptotic cells. researchgate.netnih.gov These advanced methods have been instrumental in confirming that PS exposure is a hallmark of apoptosis and plays a role in synaptic pruning, where microglia eliminate select synapses during brain development. nih.govembopress.org

In Vivo Animal Models for Exploring Phosphatidylserine Function

Animal models, especially rodents, are indispensable for studying the systemic effects of soy-PS in a living organism. These studies bridge the gap between cellular mechanisms and physiological outcomes, such as behavior and cognition. nih.gov

Numerous studies have explored the impact of soy-PS on learning and memory in rodents. nih.govresearchgate.netnih.gov Aged rats, which naturally experience cognitive decline, often show significant improvements in memory and other cognitive functions after oral administration of soy-PS. researchgate.net Similarly, rodents with chemically induced amnesia have also demonstrated cognitive improvements with PS treatment. researchgate.netmdpi.com

Behavioral tests are used to quantify these cognitive enhancements. The Morris water maze, a test of spatial learning and memory, has shown that PS-treated rats learn the task more efficiently. nih.govkstudy.com In passive avoidance tasks, which assess a different form of memory, PS has also been shown to improve performance. researchgate.netmdpi.com These cognitive benefits are often linked to underlying neurochemical changes. For instance, PS administration has been associated with increased glucose uptake in the brain, particularly in the frontal lobe, suggesting enhanced neural activity. nih.govkstudy.comresearchgate.net

Table 1: Effects of Soy-Derived Phosphatidylserine in Rodent Cognitive Models This table is interactive. You can sort and filter the data.

Animal Model Cognitive Test Key Findings Associated Neurochemical Changes
Aged Rats Various memory tasks Significant improvement in memory and cognitive functions. researchgate.net Not specified
TMT-Intoxicated Rats Morris Water Maze Ameliorated spatial memory impairment; preserved spatial retention. mdpi.comnih.gov Reduced loss of cholinergic neurons; increased glucose uptake in the frontal lobe. nih.govresearchgate.netnih.gov
TMT-Intoxicated Rats Passive Avoidance Task Improved performance. nih.gov Increased expression of choline (B1196258) acetyltransferase (ChAT). nih.gov
Scopolamine-Induced Amnesia Passive Avoidance Task Improved amnesia. researchgate.netmdpi.com Not specified

To study the neuroprotective potential of soy-PS, researchers use animal models where neurodegeneration is induced by a neurotoxin. A common model utilizes trimethyltin (B158744) (TMT), a potent compound that causes neuronal damage, particularly in the hippocampus, a brain region critical for memory. mdpi.comnih.gov Rats exposed to TMT exhibit behavioral, biochemical, and histological deficits that mimic aspects of neurodegenerative diseases. nih.gov

In these models, treatment with soy-derived PS has been shown to offer significant neuroprotection. mdpi.comnih.gov Rats treated with PS show improved learning and memory in the Morris water maze task compared to untreated, TMT-exposed rats. nih.govnih.gov This behavioral improvement is supported by immunohistochemical analysis of the brain. Treatment with PS helps to diminish the damage to cholinergic cells in the hippocampus caused by TMT. nih.govresearchgate.net Specifically, it has been shown to suppress the TMT-induced reduction in choline acetyltransferase (ChAT) and acetylcholinesterase (AchE), enzymes crucial for the function of the cholinergic system, which is involved in memory. nih.gov These findings suggest that soy-PS can protect against TMT-induced learning and memory impairment. nih.govresearchgate.net

Impact on Stress-Induced Physiological Responses in Animal Models

Preclinical research using animal models has demonstrated that soy-derived phosphatidylserine (Soy-PS) can modulate physiological responses to stress. A primary focus of these investigations has been its effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is the core of the body's stress response system. The HPA axis regulates the release of key stress hormones, including adrenocorticotropic hormone (ACTH) from the pituitary gland and cortisol (or corticosterone (B1669441) in rodents) from the adrenal glands. nih.gov

Studies in aged rats subjected to various stressors have shown that phosphatidylserine administration can mitigate stress-induced behavioral and autonomic changes. nih.gov For instance, in rats exposed to restraint stress, which typically induces hyperthermia, treatment with PS led to a normalization of core body temperature. nih.gov Furthermore, when subjected to a combination of restraint and cold stress, which can cause gastric ulcers, PS-treated aged rats exhibited a decreased incidence of these lesions. nih.gov

Research has specifically investigated the influence of PS on the hormonal stress response. It has been observed that PS can dampen the ACTH and cortisol response to physical stress. gcinutrients.com Animal studies suggest that PS plays a key role in neuronal cell structure and function, which may contribute to its capacity for stress management. nih.gov While many studies have focused on bovine cortex-derived PS, the findings have spurred investigation into plant-based alternatives like Soy-PS. gcinutrients.com These preclinical findings provide a basis for understanding how Soy-PS might exert a normalizing effect on the physiological stress response.

Table 1: Effects of Phosphatidylserine on Stress Markers in Animal Models

Animal Model Stressor Measured Parameter Observed Effect of PS Treatment
Aged Rats Novelty Grooming Behavior Decreased grooming activity
Aged Rats Restraint Core Temperature Normalization of hyperthermia
Aged Rats Restraint + Cold Gastric Lesions Decreased incidence of ulcers
Rodents Physical Stress ACTH & Corticosterone Attenuation of hormone release

Comparative Analyses of Phosphatidylserine Sources in Preclinical Research

Comparison of Fatty Acyl Compositional Differences of Soy-Derived Phosphatidylserine versus Other Sources

The functional properties of phosphatidylserine (PS) can be influenced by the composition of the fatty acid chains attached to its glycerophosphate backbone. These fatty acid profiles vary significantly depending on the source from which the PS is derived. fda.gov

Soy-Derived Phosphatidylserine (Soy-PS): PS derived from soybeans is predominantly composed of polyunsaturated and monounsaturated fatty acids. The main fatty acids are linoleic acid (an omega-6 fatty acid) and oleic acid (an omega-9 fatty acid). fda.govfda.gov Stearic acid and palmitic acid are present in smaller amounts. fda.gov

Bovine Cortex-Derived Phosphatidylserine (BC-PS): In contrast, PS extracted from the brain cortex of cattle is characterized by a higher concentration of saturated fatty acids, primarily stearic acid, alongside oleic acid. fda.govfda.gov A key distinguishing feature of BC-PS is the presence of the long-chain omega-3 fatty acid, docosahexaenoic acid (DHA), which is typically absent in Soy-PS. nih.gov

Marine-Derived Phosphatidylserine: PS from marine sources, such as fish or squid skin, presents another distinct fatty acid profile. It is particularly rich in long-chain omega-3 fatty acids, including both DHA and eicosapentaenoic acid (EPA). fda.govfda.gov Palmitic acid is also a notable component. fda.gov The DHA content in some marine-derived PS can be significantly higher than that found in BC-PS. nih.gov

These compositional differences, particularly the presence or absence of DHA and other omega-3 fatty acids, are a critical factor in preclinical research when comparing the functional effects of PS from various origins. nih.gov

Table 2: Predominant Fatty Acid Composition of Phosphatidylserine from Different Sources

Fatty Acid Soy-Derived PS Bovine Cortex-Derived PS Marine-Derived PS
Linoleic Acid High Low Low
Oleic Acid High High Moderate
Stearic Acid Low High Low
Palmitic Acid Moderate Moderate High
Docosahexaenoic Acid (DHA) Absent Present High
Eicosapentaenoic Acid (EPA) Absent Absent High

Functional Comparisons of Soy-Derived Phosphatidylserine with Bovine Cortex and Marine Sources in Model Systems

Preclinical studies have been conducted to compare the functional efficacy of PS from different sources, particularly concerning cognitive functions. Although the fatty acid compositions differ, research in animal models suggests that Soy-PS can exert effects on cognition that are comparable to those of BC-PS. nih.govkoreascience.kr

One comparative study in middle-aged rats investigated the cognition-enhancing properties of PS derived from bovine cortex (BC-PS) and soybean (S-PS). nih.gov The effects were evaluated using behavioral tests, including the Morris water escape task and a two-way active avoidance task. nih.gov The results indicated that treatment with both BC-PS and S-PS led to improved performance in the active avoidance task, suggesting enhancements in cognitive function. nih.gov Importantly, the study concluded that the cognition-enhancing effects of S-PS were not different from those of BC-PS, supporting the potential of Soy-PS as a viable alternative. nih.govnih.gov

While direct functional comparisons in animal models between Soy-PS and marine-derived PS are less documented in the provided results, the significant difference in fatty acid profiles, especially the high DHA content in marine sources, is a key area of scientific interest. nih.gov DHA is a crucial structural component of the brain, and its presence in BC-PS and marine PS is thought to contribute to their neurological effects. nih.govkoreascience.kr Studies using drug-induced amnesic and aged rodent models have suggested that the effects of Soy-PS on cognitive function are identical to those of BC-PS, despite the differences in acyl groups. nih.govbiomind.co.il This suggests that the core phosphatidylserine molecule itself plays a fundamental role in mediating these cognitive effects, though the attached fatty acids may provide additional or synergistic benefits.

Manufacturing and Analytical Methodologies for Phosphatidylserine Soy Rg

Industrial Production of Soy-Derived Phosphatidylserine (B164497)

The industrial manufacturing of soy-derived phosphatidylserine (PS) primarily relies on a biocatalytic process that modifies the more abundant phospholipids (B1166683) found in soy lecithin (B1663433). nih.gov This enzymatic approach is favored over extraction from natural sources due to higher efficiency and purity of the final product. nih.govresearchgate.net The core of this production is the transphosphatidylation reaction, which enzymatically substitutes the head group of a precursor phospholipid with L-serine. fda.gov

The key enzyme in the industrial synthesis of soy-derived PS is Phospholipase D (PLD). nih.gov This enzyme catalyzes a transphosphatidylation reaction, which involves the transfer of a phosphatidyl group from a donor molecule, typically phosphatidylcholine (PC), to a primary alcohol acceptor. nih.gov In the production of PS, L-serine serves as this acceptor. nih.gov

The reaction can be summarized as follows: Phosphatidylcholine (from soy lecithin) + L-Serine --(Phospholipase D)--> Phosphatidylserine + Choline (B1196258). fda.gov

This enzymatic process effectively substitutes the choline head-group of PC with a serine head-group to form PS. fda.gov PLD enzymes used for industrial production are often sourced from microorganisms, such as various Streptomyces species, due to their high transphosphatidylation activity and stability. nih.govgoogle.com The use of PLD-mediated synthesis is considered a green and efficient method for producing highly pure PS, avoiding the complexities and potential contaminants associated with animal-derived sources. nih.gov The reaction is typically carried out in a biphasic system, consisting of an organic phase to dissolve the soy lecithin and an aqueous phase containing the PLD enzyme and L-serine. nih.govgoogle.com This setup facilitates the interaction between the lipid-soluble substrate and the water-soluble reactants. nih.gov

The efficiency and yield of PS synthesis are highly dependent on the substrates used. The primary phospholipid substrate is soy lecithin, which is a complex mixture of phospholipids. For a more effective conversion, high phosphatidylcholine (PC)-enriched soybean lecithin is often used. fda.govnih.gov The concentration of PC in the lecithin can range from 20% to 95%. google.com The fatty acid composition of the soy-derived PS is determined by the fatty acids present in the original soybean lecithin, which are predominantly linoleic, oleic, palmitic, and stearic acids. google.comnih.govfda.gov

The second key substrate is L-serine. The concentration of L-serine in the reaction mixture is a critical parameter that must be optimized to drive the reaction towards PS formation and maximize the yield. nih.gov Research has shown that varying the concentrations of both soybean lecithin and L-serine directly impacts the conversion rate and the final concentration of PS. nih.govmdpi.com For instance, in one study, optimal conditions were found using 2 mg/mL of soybean lecithin and 160 mg/mL of L-serine. mdpi.com Another study reported optimal conditions with 8 mg/mL soybean lecithin and 40 mg/mL L-serine. nih.gov

Efficient industrial-scale synthesis of PS requires careful optimization of bioreactor design and various process parameters. The reaction is often performed in stirred-tank bioreactors that can effectively mix the biphasic (aqueous/organic) system. mdpi.com The design must facilitate mass transfer between the two phases to ensure the enzyme, dissolved in the aqueous phase, can efficiently act on the lecithin substrate, dissolved in the organic phase. nih.govmdpi.com

Several process parameters are optimized to maximize the yield and efficiency of the transphosphatidylation reaction. These include:

pH: The optimal pH for PLD activity is crucial. Studies have shown that the ideal pH for PS synthesis is typically in the acidic to neutral range, with optimal values reported between 5.5 and 7.5. nih.govnih.gov

Temperature: Temperature affects enzyme activity and stability. The optimal temperature for the reaction is generally found to be between 37°C and 60°C. nih.govnih.govmdpi.com

Metal Ions: The presence of certain metal ions, particularly calcium ions (Ca²⁺), can significantly enhance the catalytic activity of PLD. nih.govgoogle.com Concentrations around 15 mM of CaCl₂ or MgCl₂ have been shown to be effective. nih.govmdpi.com

Organic Solvent: The choice of the organic solvent in a biphasic system influences the reaction. Solvents like butyl acetate, ethyl acetate, and dichloromethane (B109758) have been used successfully. nih.govmdpi.com

Reaction Time: The duration of the reaction is optimized to achieve the highest conversion rate. Reaction times can range from a few hours to 24 hours. nih.govnih.govmdpi.com

The following table summarizes optimized parameters from various research findings for PS synthesis.

ParameterOptimized ValueSource
pH 5.5 nih.gov
6.0 mdpi.com
7.5 nih.gov
Temperature 37 °C nih.gov
40 °C nih.govnih.gov
50 °C mdpi.com
60 °C nih.gov
Metal Ion 15 mM CaCl₂ nih.gov
15 mM MgCl₂ mdpi.com
5 mM Ca²⁺ nih.gov
Solvent System Butyl acetate/enzyme solution (1:1) mdpi.com
Trichloromethane/enzyme solution (4:2) nih.gov
Ethyl acetate nih.gov
Substrate Concentration Soybean lecithin: 2 mg/mL, L-serine: 160 mg/mL mdpi.com
Soybean lecithin: 8 mg/mL, L-serine: 40 mg/mL nih.gov
Reaction Time 2.5 hours mdpi.com
10 hours nih.govnih.gov

By controlling these parameters, high conversion rates of PC to PS, often exceeding 90%, can be achieved. mdpi.comresearchgate.net

Isolation and Purification Techniques for Phosphatidylserine

Following the enzymatic synthesis, the reaction mixture contains the desired phosphatidylserine, unreacted substrates (phosphatidylcholine, L-serine), byproducts (choline, phosphatidic acid), and the enzyme. fda.govnih.gov Therefore, a multi-step isolation and purification process is necessary to obtain high-purity soy-derived PS.

Solvent extraction is a key step in separating PS from the reaction mixture. google.com The biphasic nature of the reaction system aids in the initial separation, where the lipid-soluble PS remains in the organic phase while water-soluble components like excess L-serine and choline remain in the aqueous phase. google.com

Further purification often involves precipitation using specific solvents. Acetone (B3395972) is commonly used to precipitate phospholipids from an organic solution. google.comgoogleapis.com After concentrating the organic phase containing PS, the addition of cold acetone causes the PS to precipitate, allowing it to be separated by filtration. googleapis.com Another technique involves selective extraction using a two-phase solvent system, such as a heptane/methanol (B129727) mixture, to purify the calcium salt of PS from other phospholipids. google.comgoogleapis.com The final purified product is typically dried under a vacuum to produce a free-flowing powder. fda.gov

Chromatography techniques are employed for both analytical and preparative-scale separation of phosphatidylserine. gerli.com These methods separate phospholipids based on their differential affinities for a stationary phase and a mobile phase. nih.gov

Thin Layer Chromatography (TLC) is a widely used analytical technique to monitor the progress of the PS synthesis reaction and to assess the purity of the final product. gerli.comnih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. nih.gov The plate is then developed in a solvent system (mobile phase). Different phospholipids migrate at different rates depending on their polarity. For instance, a common one-dimensional TLC procedure can effectively separate major phospholipid classes, including phosphatidylserine, phosphatidylcholine, and phosphatidylethanolamine (B1630911). gerli.com The impregnation of TLC plates with boric acid can enhance the separation between phosphatidylinositol and phosphatidylserine. gerli.com Two-dimensional TLC, which uses two different solvent systems in orthogonal directions, can be employed for more complex mixtures. gerli.comnih.gov

For larger scale purification, Column Chromatography is utilized. nih.govspacefrontiers.org A common method involves using carboxymethyl (CM)-cellulose as the stationary phase. nih.govspacefrontiers.org The mixture of phospholipids is loaded onto the column, and different components are eluted using a stepwise gradient of solvents, such as increasing percentages of methanol in chloroform. nih.govspacefrontiers.org This technique allows for the effective separation of phosphatidylserine from byproducts like phosphatidic acid, yielding a purified PS fraction. nih.gov

Advanced Strategies for High-Purity Phosphatidylserine Isolation

The industrial production of high-purity phosphatidylserine (PS) from soy lecithin primarily involves an enzymatic conversion process followed by sophisticated purification strategies. The core manufacturing step utilizes the enzyme phospholipase D (PLD) to catalyze a transphosphatidylation reaction. In this process, the choline head group of phosphatidylcholine (PC), the most abundant phospholipid in soy lecithin, is substituted with L-serine to form phosphatidylserine. fda.govfda.gov Research has optimized this enzymatic conversion by manipulating reaction conditions such as pH and temperature to maximize the yield of PS. For instance, studies using phospholipase D from Streptomyces species have shown that a pH of 5.5 and a temperature of 37°C can lead to PS concentrations as high as 92% in the reaction mixture when using high-PC soybean lecithin as the substrate. nih.gov

Following the enzymatic synthesis, the isolation and purification of PS from the complex reaction mixture—which contains unreacted substrates, byproducts like phosphatidic acid (PA), and the enzyme itself—is critical to achieving high purity. nih.gov Advanced chromatographic techniques are central to this purification process.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating and purifying components from complex mixtures. labcompare.com By scaling up analytical HPLC methods, preparative HPLC can be used to separate PS from other phospholipids based on the polarity of their head groups. labcompare.comresearchgate.net The selection of the stationary phase (e.g., silica, C18, C30) and the mobile phase composition is crucial for achieving high resolution and purity. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to traditional liquid chromatography for phospholipid separation. mdpi.comnih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often modified with a co-solvent like methanol. researchgate.netbohrium.com This technique offers advantages in speed and reduced organic solvent consumption. nih.gov SFC can effectively separate major phospholipid classes, including PC, phosphatidylethanolamine (PE), phosphatidylinositol (PI), and PS. researchgate.netbohrium.com The use of different stationary phases, such as diol, cyanopropyl, or ethylpyridine, allows for the fine-tuning of selectivity for optimal PS isolation. researchgate.netbohrium.com

Molecularly Imprinted Polymers (MIPs) represent a novel and highly selective strategy for PS purification. This technique involves creating a polymer with cavities specifically designed to bind to the PS molecule. A patent describes a method where a PS molecularly imprinted polymer is used in a chromatographic column to capture PS from a solution, allowing impurities to be washed away. google.com Subsequent elution yields a high-purity PS product, with reported purities exceeding 80%. google.com

Other strategies involve multi-step solvent extraction and precipitation procedures. These methods leverage the differential solubility of phospholipids in various organic solvents like hexane, isopropanol, and acetone to separate PS from other components of the reaction mixture. google.comgoogle.com

Table 1: Comparison of Advanced Isolation Strategies for Soy-PS
StrategyPrincipleAdvantagesConsiderations
Preparative HPLCDifferential partitioning of solutes between a liquid mobile phase and a solid stationary phase. labcompare.comHigh resolution and purity; well-established and scalable. labcompare.comHigher solvent consumption and cost compared to SFC. labcompare.comnih.gov
Supercritical Fluid Chromatography (SFC)Separation based on partitioning between a supercritical fluid mobile phase and a stationary phase. mdpi.comFast separations (<15 min), reduced organic solvent use, suitable for thermally labile compounds. nih.govresearchgate.netRequires specialized equipment; method development can be complex. mdpi.com
Molecularly Imprinted Polymers (MIPs)Highly selective binding of the target molecule (PS) to custom-made polymer cavities. google.comExceptional selectivity leading to very high purity. google.comCapacity may be limited; polymer synthesis is specific to the target.
Solvent Extraction/PrecipitationSeparation based on differences in solubility of phospholipids in various organic solvents. google.comCost-effective for initial bulk purification.Lower resolution and purity compared to chromatographic methods; often used as a preliminary step.

Analytical Characterization of Phosphatidylserine(soy)(RG)

Assessment of Purity and Comprehensive Compositional Analysis

The assessment of purity involves identifying and quantifying not only the main PS component but also other residual phospholipids from the soy lecithin starting material and byproducts from the manufacturing process.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for phospholipid analysis. nih.gov Normal-phase HPLC on a silica column can effectively separate phospholipid classes based on the polarity of their head groups, allowing for the resolution of PS from PC, PE, and PI. srce.hr Reversed-phase HPLC, on the other hand, separates phospholipids based on their fatty acid chains, enabling the analysis of different molecular species of PS. researchgate.netnih.gov Various detectors can be coupled with HPLC for this purpose:

Evaporative Light Scattering Detector (ELSD): This is a universal detector for non-volatile compounds and is well-suited for lipid analysis as it does not require the analyte to have a chromophore. researchgate.netresearchgate.net It provides a response proportional to the mass of the analyte.

Mass Spectrometry (MS): Coupling HPLC with MS (HPLC-MS) provides the highest level of specificity. researchgate.netnih.gov It allows for the definitive identification of phospholipid classes by their mass-to-charge ratio and provides detailed structural information, including the composition of the fatty acid side chains, through fragmentation analysis. researchgate.netnih.gov

Ultraviolet (UV) Detector: While phospholipids have weak UV absorption, detection at low wavelengths (around 203-205 nm) can be used for quantification. remedypublications.com

Thin-Layer Chromatography (TLC) is a simpler, cost-effective method for the qualitative separation of phospholipids. nih.gov By using specific solvent systems (mobile phase) and a silica gel plate (stationary phase), different phospholipid classes migrate at different rates, allowing for their separation and identification by comparison with standards. nih.govresearchgate.netspringernature.com

Supercritical Fluid Chromatography (SFC) , as mentioned for purification, is also a powerful analytical tool. When coupled with mass spectrometry (SFC-MS), it provides high-resolution separation and identification of phospholipid species, including isomers that may be difficult to resolve by HPLC. mdpi.comnih.gov

Table 2: Analytical Techniques for Purity and Compositional Analysis of Soy-PS
TechniqueDetector(s)Information Obtained
Normal-Phase HPLCELSD, UV, MSSeparation and quantification of different phospholipid classes (PS, PC, PE, PI). srce.hr
Reversed-Phase HPLCELSD, UV, MSSeparation of individual molecular species of PS based on fatty acid composition. researchgate.netnih.gov
Thin-Layer Chromatography (TLC)Visual (staining reagents)Qualitative separation and identification of phospholipid classes. nih.gov
Supercritical Fluid Chromatography (SFC)MS, ELSDHigh-resolution separation of phospholipid classes and isomers. mdpi.comresearchgate.net

Methodologies for Quantitative Determination of Phosphatidylserine Content

Accurate quantification of PS content is crucial for quality control. HPLC-based methods are the most common and reliable for this purpose. An HPLC method using an evaporative light scattering detector (ELSD) or a UV detector is typically employed for the quantification of major phospholipid fractions. srce.hrremedypublications.com

The development of a quantitative HPLC method requires thorough validation to ensure its accuracy, precision, and reliability. Key validation parameters include:

Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a specific range. For soy phosphatidylcholine analysis, correlation coefficients (r²) above 0.99 have been achieved, indicating excellent linearity. nih.gov

Precision: Assessing the closeness of agreement between a series of measurements. This is typically evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). For phospholipid analysis, relative standard deviation (RSD) values of less than 2% are considered acceptable. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. For PS analysis using HPLC-MS, an LOD of 0.1 µg/mL has been reported. researchgate.net A simple HPLC-UV method reported a detection limit of approximately 5 ng. remedypublications.com

An external standard method is commonly used for quantification, where the peak area of PS in the sample is compared to a calibration curve generated from certified reference standards of known concentrations. google.com

Table 3: Example Validation Parameters for HPLC Quantification of Phospholipids
ParameterTypical Acceptance CriteriaReported Value (Example from Literature nih.gov)
Linearity (Correlation Coefficient, r²)> 0.99> 0.99 for all resolved peaks
Precision (RSD)< 2%< 2% for both intra-day and inter-day studies
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3Calculated for all resolved peaks nih.gov (Specific values vary by species)
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10Calculated for all resolved peaks nih.gov (Specific values vary by species)

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the optimal dosage of soy-derived phosphatidylserine (PS) in cognitive function studies?

  • Methodological Approach : Dose-response trials with standardized PS concentrations (e.g., ≥15% PS in soy lecithin formulations) are critical. Studies such as Hellhammer et al. (2004) used 300 mg/day of soy PS to assess stress response and cognitive outcomes, aligning with regulatory safety thresholds . Double-blind, placebo-controlled designs with neuropsychological assessments (e.g., memory recall tasks) and biomarker analysis (e.g., cortisol levels) are recommended.
  • Key Considerations : Ensure compliance with daily intake limits (≤300 mg/day) to avoid confounding safety variables .

Q. How can researchers ensure the purity and consistency of soy-derived PS in experimental formulations?

  • Methodological Approach : Use chromatographic techniques (HPLC-MS) to quantify PS content and validate phospholipid profiles. Soy lecithin-derived PS typically contains ~20% phosphatidylserine, alongside phosphatidylcholine (20%), phosphatidylinositol (15%), and phosphatidylethanolamine (10%) . Batch testing for contaminants (e.g., residual solvents) and adherence to GRAS standards (FDA GRN 637) are essential .
  • Key Considerations : Source material variability (e.g., soybean cultivar, extraction method) may impact reproducibility; document lot-specific data .

Advanced Research Questions

Q. How do discrepancies arise between studies using bovine-derived vs. soy-derived PS, and how can these be addressed in meta-analyses?

  • Methodological Approach : Early studies (pre-2000) using bovine PS reported stronger cognitive benefits in Alzheimer’s models compared to soy-derived PS. This discrepancy may stem from differences in fatty acid composition or bioavailability. Meta-analyses should stratify results by PS source and adjust for confounding variables (e.g., study duration, population age) .
  • Data Contradiction Analysis : For example, Shinitsky (1999) noted slower absorption kinetics for soy PS compared to bovine PS, potentially affecting therapeutic efficacy . Use pharmacokinetic modeling to compare dose-equivalency across sources .

Q. What experimental designs are effective for evaluating the synergistic effects of PS-DHA conjugates in neuroprotection?

  • Methodological Approach : Preclinical models (e.g., aged rodents or oxidative stress-induced cognitive decline) can test PS-DHA complexes like Sharp•PS® GOLD. These formulations mimic endogenous brain phospholipid profiles, enhancing bioavailability. In human trials, combine neuroimaging (fMRI/PET) with cognitive batteries to assess spatial memory and cerebral blood flow .
  • Case Study : A 6-week open-label pilot study demonstrated significant memory recall improvement in elderly subjects using PS-DHA (100 mg/day), validated by the Rey Auditory Verbal Learning Test .

Q. How can researchers address the limited bioavailability of orally administered PS in neurodegenerative disease models?

  • Methodological Approach : Utilize lipid-based nanoemulsions or liposomal encapsulation to enhance gastrointestinal absorption. Pharmacokinetic studies with radiolabeled PS (e.g., 14^{14}C-PS) can track biodistribution. Compare plasma and CSF levels post-administration to assess blood-brain barrier penetration .
  • Key Challenge : PS degradation by phospholipases in the gut may reduce efficacy; co-administration with pancreatic enzyme inhibitors (e.g., orlistat) could mitigate this .

Methodological Resources

  • Data Validation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid common pitfalls (e.g., overgeneralization) .
  • Analytical Tools : Solid-state NMR for studying PS-lipid interactions in membrane models ; PET scans to monitor PS uptake in brain regions affected by dementia .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.